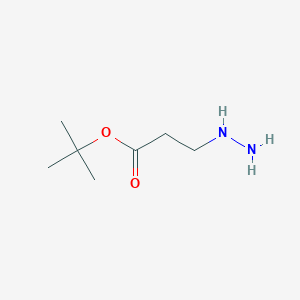

Tert-butyl 3-hydrazinylpropanoate

Beschreibung

Significance of Hydrazinyl and Ester Functionalities in Chemical Transformations

The hydrazinyl (-NHNH2) and ester (-COOR) functional groups are cornerstones of modern organic chemistry, each imparting distinct and valuable reactivity to a molecule. The hydrazine (B178648) moiety is a potent nucleophile, owing to the alpha effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This makes hydrazines key reactants in the formation of hydrazones and a variety of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. For instance, the condensation of hydrazines with carbonyl compounds is a fundamental method for synthesizing pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.netnih.govnih.gov

Esters, on the other hand, are versatile intermediates that can undergo a wide range of transformations. semanticscholar.org They are susceptible to nucleophilic acyl substitution, allowing for their conversion into amides, other esters (transesterification), and carboxylic acids (hydrolysis). Furthermore, esters can be reduced to alcohols or participate in condensation reactions like the Claisen condensation to form β-keto esters. semanticscholar.org The presence of both a hydrazine and an ester group in a single molecule, as in tert-butyl 3-hydrazinylpropanoate, offers a powerful combination for synthetic chemists, allowing for sequential or selective reactions to build molecular complexity.

Strategic Role of the tert-Butyl Group in Organic Synthesis and Protection

The tert-butyl group, a bulky substituent consisting of three methyl groups attached to a central carbon, plays a significant strategic role in organic synthesis. Current time information in Bangalore, IN. Its primary function is often as a protecting group for acidic protons, particularly in alcohols, amines, and carboxylic acids. nih.govnih.govbldpharm.com In the case of tert-butyl esters, the steric hindrance provided by the tert-butyl group prevents many nucleophilic attacks at the carbonyl carbon under neutral or basic conditions. However, this group is labile under acidic conditions, which cleave it to release the corresponding carboxylic acid, making it an ideal "temporary" modification. nih.gov

Beyond its role as a protecting group, the sheer size of the tert-butyl group can direct the stereochemical outcome of a reaction by sterically hindering one face of a molecule. This steric bulk is a critical tool for achieving selectivity in complex synthetic sequences. Current time information in Bangalore, IN.

Overview of Research Trajectories for this compound

While not a household name in chemistry, this compound serves as a valuable building block in targeted synthetic applications, particularly within the realm of medicinal chemistry. Its commercial availability as a hydrochloride salt indicates its utility and demand in specialized research. epo.orgmdpi.com

A significant research trajectory for this compound is its use as a precursor for the synthesis of complex heterocyclic scaffolds. For example, it has been cited in patent literature as a key reactant in the preparation of 6-alkyl dihydropyrazolopyrimidinone derivatives. mdpi.com These pyrazolopyrimidinone (B8486647) cores are of considerable interest in drug discovery. googleapis.com In these syntheses, the hydrazine moiety of this compound participates in a cyclocondensation reaction, forming the foundational pyrazole (B372694) ring, while the tert-butyl propanoate portion remains available for further functionalization or is cleaved in subsequent steps.

Furthermore, this compound hydrochloride has been utilized in the synthesis of novel sulfonamide compounds designed as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors. This highlights its role in creating libraries of potential therapeutic agents for targeted biological pathways. The research demonstrates the strategic use of this bifunctional molecule to introduce a specific side chain that is crucial for the biological activity of the final product.

The application of this compound in these areas underscores its importance as a specialized reagent, enabling the construction of intricate molecules with potential pharmacological applications. Its research trajectory is thus closely tied to the ongoing search for new and effective therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-hydrazinylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)4-5-9-8/h9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLAJCVMMDCPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107349-78-0 | |

| Record name | tert-butyl 3-hydrazinylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of Tert Butyl 3 Hydrazinylpropanoate

Reactions at the Hydrazinyl Moiety

The presence of the hydrazine (B178648) group, with its two nucleophilic nitrogen atoms, is central to the reactivity of tert-butyl 3-hydrazinylpropanoate. This moiety readily participates in condensation, cyclization, and substitution reactions.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of this compound with aldehydes and ketones provides a straightforward route to the corresponding hydrazones. This condensation reaction is typically carried out in a suitable solvent, such as methanol (B129727) with a catalytic amount of acetic acid, and proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. nih.gov The resulting hydrazones are stable compounds and can serve as intermediates in further synthetic transformations.

For instance, the reaction with various substituted salicylaldehydes can yield a series of hydrazone derivatives. nih.gov The general scheme for this reaction is as follows:

Reactants: this compound and a carbonyl compound (aldehyde or ketone).

Conditions: Typically refluxing in a solvent like methanol with a catalytic amount of acid. nih.gov

Product: The corresponding hydrazone.

A representative example is the condensation with a generic aldehyde, R-CHO:

The formation of these hydrazones is often efficient, with good to quantitative yields reported for analogous reactions. nih.gov

Cyclization Reactions for Nitrogen-Containing Heterocycles

The hydrazinyl moiety of this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably pyrazoles and their derivatives. These cyclization reactions typically involve condensation with a 1,3-dicarbonyl compound or its equivalent.

The Knorr pyrazole (B372694) synthesis and related methods are commonly employed. mdpi.com For example, reaction with a β-ketoester can lead to the formation of a pyrazolone (B3327878) ring system after cyclization and dehydration. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound. organic-chemistry.org

The general approach involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. For example, reacting this compound with a 1,3-diketone would proceed as follows:

Initial Condensation: The hydrazine reacts with one of the carbonyl groups of the 1,3-diketone to form a hydrazone.

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine attacks the second carbonyl group, leading to the formation of a five-membered ring.

Dehydration: Elimination of a water molecule results in the aromatic pyrazole ring.

The synthesis of pyrazoles is a significant area of research due to their wide range of biological activities. mdpi.com

N-Alkylation and N-Acylation Pathways

The nitrogen atoms of the hydrazinyl group in this compound are nucleophilic and can undergo both N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the hydrazine nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by factors like the nature of the alkylating agent, the base used, and the reaction conditions. beilstein-journals.org For instance, the use of a bulky alkyl group might favor alkylation at the less sterically hindered terminal nitrogen.

N-Acylation: Acylation of the hydrazinyl moiety is readily accomplished using acylating agents like acid chlorides or anhydrides. This reaction typically proceeds at the more nucleophilic terminal nitrogen atom to form the corresponding N-acyl hydrazide derivative. These acylated products can be valuable intermediates for the synthesis of other heterocyclic systems, such as oxadiazoles. researchgate.net

Reactions at the tert-Butyl Ester Moiety

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its reactivity is primarily centered around its selective removal (deprotection) and transformation into other functional groups.

Selective Deprotection Strategies for the tert-Butyl Ester

The deprotection of the tert-butyl ester is a crucial step in many synthetic sequences to liberate the free carboxylic acid. The bulky tert-butyl group imparts stability to the ester under basic and mild acidic conditions, allowing for selective transformations at the hydrazinyl moiety. However, it can be readily cleaved under stronger acidic conditions.

Common methods for the deprotection of tert-butyl esters include:

Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) is a standard and effective method. stackexchange.com The mechanism involves protonation of the ester oxygen followed by elimination of isobutylene (B52900), a volatile byproduct. stackexchange.com

Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) can facilitate the chemoselective cleavage of tert-butyl esters, sometimes in the presence of other acid-sensitive protecting groups. nih.govuq.edu.aumanchester.ac.uk Ytterbium triflate has also been reported as a mild and efficient catalyst for this purpose. niscpr.res.in

Other Reagents: Aqueous phosphoric acid offers an environmentally benign option for the deprotection of tert-butyl esters. organic-chemistry.org

| Reagent/Catalyst | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Common and effective method. stackexchange.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Allows for chemoselective deprotection. nih.govuq.edu.aumanchester.ac.uk |

| Ytterbium Triflate | Nitromethane | Mild and efficient catalysis. niscpr.res.in |

| Aqueous Phosphoric Acid | - | Environmentally friendly option. organic-chemistry.org |

Transesterification Reactions and Carboxylate Transformations

While deprotection to the carboxylic acid is the most common transformation, the tert-butyl ester can also undergo transesterification reactions. This involves reacting this compound with an alcohol in the presence of an acid or base catalyst to exchange the tert-butyl group for the alkyl group of the alcohol. However, due to the stability of the tert-butyl cation, this is often less straightforward than with other esters.

More commonly, the carboxylate functionality, once deprotected, can be converted into a variety of other groups. The resulting carboxylic acid can be activated and reacted with amines to form amides, with alcohols to form different esters, or reduced to the corresponding alcohol. These transformations significantly expand the synthetic utility of this compound as a versatile building block. For example, PCl₃ has been used to mediate the conversion of tert-butyl esters into other esters and amides in a one-pot reaction, proceeding through an in-situ generated acid chloride. researchgate.net

Limited Research Data Curbs Comprehensive Analysis of this compound's Propanoate Chain Reactivity

A comprehensive review of available scientific literature reveals a significant gap in the documented chemical transformations and reactivity profiles of the propanoate chain within the compound this compound. While the hydrazine and tert-butyl ester functionalities of this molecule are utilized in various synthetic applications, specific research detailing the functionalization of the alpha-carbon or the extension and modification of the propanoate backbone is notably scarce. This scarcity of targeted research prevents a detailed discussion on these specific areas of its chemical behavior.

The reactivity of esters at the alpha-carbon is a well-established area of organic chemistry. Generally, the protons on the carbon adjacent to the carbonyl group (the alpha-carbon) can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile, reacting with various electrophiles, such as alkyl halides, in a process known as alpha-alkylation. However, the application of this general principle to this compound is not explicitly detailed in published studies.

Similarly, while chain extension and modification reactions are common for many aliphatic esters, specific methodologies and their outcomes for this compound have not been a focus of reported research. Such transformations could theoretically involve reactions like homologation or the introduction of functional groups along the carbon chain, but without experimental data, any discussion would be purely speculative.

The available literature on related compounds, such as derivatives of β-alanine, offers some tangential insights. For instance, studies on cyclic derivatives of β-alanine have demonstrated that the alpha-position can be deprotonated and subsequently alkylated. This suggests the potential for similar reactivity in the open-chain structure of this compound, likely requiring protection of the reactive hydrazine group to prevent side reactions. However, direct evidence and specific reaction conditions for the title compound are not available.

Due to the lack of specific research findings on the alpha-carbon functionalization and chain modification of the propanoate moiety of this compound, a detailed and scientifically accurate article on these specific topics as outlined cannot be generated at this time. Further experimental investigation is required to elucidate the reactivity profile of this part of the molecule.

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The bifunctionality of tert-butyl 3-hydrazinylpropanoate makes it an ideal starting material for the construction of more elaborate organic structures. Chemists can leverage its distinct reactive ends to build molecular complexity in a stepwise fashion.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. mdpi.com The hydrazine (B178648) moiety of this compound can participate as a key nucleophile in several types of MCRs. For instance, in reactions analogous to the Ugi or Biginelli reactions, the hydrazine can act as the amine component, leading to the formation of complex heterocyclic structures. mdpi.comtcichemicals.com The ester portion of the molecule remains intact during these transformations, providing a handle for further diversification after the MCR has been performed.

| Multicomponent Reaction Type | Role of Hydrazine Moiety | Potential Product Scaffold |

| Ugi-type Reaction | Amine component | Peptidomimetic structures with a propanoate side chain |

| Biginelli-type Reaction | Urea/Thiourea analogue | Dihydropyrimidinone derivatives with a propanoate side chain |

| Van Leusen Reaction | Amine component for in situ imine formation | Polysubstituted imidazoles with a propanoate side chain mdpi.com |

This table illustrates the potential applications of a hydrazine-containing compound like this compound in various multicomponent reactions based on the general reactivity of the hydrazine functional group.

The orthogonal nature of the two functional groups in this compound makes it an excellent scaffold for combinatorial chemistry and the generation of diverse chemical libraries. The hydrazine end can be reacted with a variety of electrophiles, such as aldehydes, ketones, or acyl chlorides, to introduce a first point of diversity. Subsequently, the tert-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled with a range of amines or alcohols, introducing a second point of diversity. This two-step diversification strategy allows for the rapid synthesis of a large number of structurally related compounds, which is a key process in drug discovery and materials science.

Synthesis of Biologically Relevant Structural Motifs (excluding studies on biological activity)

The structural motifs that can be accessed from this compound, namely hydrazides and molecules containing a propanoate fragment, are prevalent in many biologically important molecules.

The reaction of the hydrazine group with carboxylic acids or their derivatives (e.g., acyl chlorides or esters) is a straightforward method to produce hydrazide compounds. rjptonline.orgnih.gov Hydrazides are important functional groups in their own right and are precursors to a variety of other functionalities. For example, the reaction of a hydrazide with an aldehyde or ketone yields a hydrazone, a common structural motif in medicinal chemistry. The synthesis of hydrazides from esters and hydrazine is a widely used method in organic synthesis. rjptonline.org

| Reactant | Resulting Functional Group | General Reaction Conditions |

| Acyl Chloride | Hydrazide | Base, aprotic solvent, room temperature |

| Carboxylic Acid | Hydrazide | Coupling agent (e.g., DCC), room temperature rjptonline.org |

| Aldehyde/Ketone (on hydrazide) | Hydrazone | Acid catalyst, reflux |

This table outlines general synthetic transformations to form hydrazide-based compounds, which are applicable to this compound.

The propanoate moiety is a common structural unit in many natural products and pharmaceuticals. This compound can be used to introduce this fragment into a target molecule. After the hydrazine has been incorporated into a larger structure through one of the reactions mentioned previously, the tert-butyl protecting group can be selectively removed under acidic conditions to liberate the propanoic acid. This newly revealed carboxylic acid can then participate in further reactions, such as amide bond formation, effectively linking the target structure to the propanoate fragment. The use of a tert-butyl group as a protecting group is a common strategy in organic synthesis due to its stability under a wide range of conditions and its relatively clean deprotection. nih.gov

Role in Other Chemical Domains

The versatile reactivity of this compound suggests its potential utility in other areas of chemical science beyond traditional organic synthesis. The hydrazine and carboxylic acid functionalities could be employed in the development of new materials or as linkers in biochemical applications. For instance, the hydrazine moiety can be used to functionalize polymers or surfaces that contain electrophilic groups. Following deprotection, the carboxylic acid could be used to attach other molecules of interest, making this compound a useful heterobifunctional linker. Furthermore, the principles of hydrazide and hydrazone formation are utilized in the development of dynamic covalent chemistry, which has applications in areas such as self-healing materials and molecular sensors.

Ligand Design in Organometallic Chemistry

There is no specific information available in the scientific literature detailing the use of this compound for ligand design in organometallic chemistry. While the hydrazine moiety is a known coordinating group for metal ions and can be a precursor to various ligand structures such as hydrazones, pyrazoles, or scorpionate-type ligands, the application of this particular propanoate derivative has not been described. Research in organometallic chemistry often focuses on ligands derived from more readily available or synthetically versatile hydrazine derivatives.

Precursors for Polymer-Based Materials

Similarly, the role of this compound as a precursor for polymer-based materials is not documented in the available research. In polymer chemistry, functional monomers are essential for creating materials with specific properties. A molecule like this compound could potentially be envisioned as a monomer or a chain-terminating agent after suitable modification. For instance, the hydrazine group could be reacted to introduce a polymerizable double bond. However, there are no published studies demonstrating the synthesis or polymerization of monomers derived from this compound. While related compounds containing tert-butyl or hydrazine groups have been investigated in polymer synthesis, the specific contributions of this compound remain unexplored.

Advanced Analytical and Computational Investigations

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and purity of Tert-butyl 3-hydrazinylpropanoate and for tracking its involvement in chemical reactions. Each method offers unique insights into the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and for studying its reaction mechanisms. The distinct chemical environment of each proton and carbon atom in the molecule gives rise to a unique NMR spectrum.

The ¹H NMR spectrum is particularly informative. The nine protons of the tert-butyl group typically appear as a sharp, intense singlet around 1.4 ppm. This signal is an excellent diagnostic marker and its high intensity, resulting from the three chemically equivalent methyl groups, makes it easy to identify and integrate. nih.gov The two methylene (B1212753) groups (-CH₂-CH₂-) of the propanoate backbone appear as distinct multiplets, typically triplets if coupling is well-resolved, in the regions of approximately 2.5 ppm and 2.9 ppm. The protons on the hydrazine (B178648) group (-NH-NH₂) can exhibit broader signals and their chemical shift is sensitive to solvent, concentration, and temperature.

In mechanistic studies, ³¹P NMR can also be employed, especially when the hydrazine moiety reacts with phosphorus-containing compounds. semanticscholar.org Time-course analysis of NMR spectra allows researchers to monitor the disappearance of reactant signals and the appearance of product signals, providing direct evidence for the reaction pathway and kinetics. semanticscholar.org For instance, in a condensation reaction, the integration of the tert-butyl signal can be used as a stable internal reference to quantify the extent of the reaction over time. The high mobility and sharp resonance of the tert-butyl group make it an effective probe even when attached to larger molecular assemblies. nih.govnih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.0 (3 x CH₃) |

| -C(CH₃)₃ | - | ~81.0 |

| -CH₂-CO | ~2.5 (triplet, 2H) | ~35.0 |

| -NH₂-CH₂- | ~2.9 (triplet, 2H) | ~45.0 |

| -C=O | - | ~172.0 |

| -NH₂ | Variable (broad, 2H) | - |

| -NH- | Variable (broad, 1H) | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and identifying its fragments, which confirms its structure. In electron ionization (EI) mode, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the tert-butyl group (a prominent peak at M-57) and other cleavages along the propanoate chain.

For reaction monitoring, advanced MS techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) offer high sensitivity and selectivity. nih.govnih.gov These methods are performed on triple quadrupole or hybrid mass spectrometers and allow for the precise quantification of the target analyte even in complex mixtures. nih.govnih.gov In a typical SRM experiment to monitor a reaction involving this compound, the mass spectrometer would be set to isolate the precursor ion (the molecular ion of the compound) in the first quadrupole. This ion is then fragmented in the second quadrupole, and a specific, characteristic fragment ion is monitored in the third quadrupole. This high specificity minimizes interference from other components in the reaction mixture, providing accurate kinetic data. nih.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 160 | [M]⁺ (Molecular Ion) |

| 103 | [M - C₄H₉]⁺ (Loss of tert-butyl) |

| 87 | [M - OC(CH₃)₃]⁺ (Loss of tert-butoxy) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum provides a molecular "fingerprint" that confirms the presence of the ester and hydrazine moieties. utdallas.edu

The key characteristic absorptions are:

N-H Stretching: The hydrazine group will show stretching vibrations in the region of 3350-3100 cm⁻¹. Primary amines and hydrazines typically show a doublet in this region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹) are due to the C-H stretching of the aliphatic methylene and tert-butyl groups. libretexts.org

C=O Stretching: A strong, sharp absorption band around 1735-1715 cm⁻¹ is a definitive indicator of the ester carbonyl group. utdallas.edu

N-H Bending: The bending vibration for the N-H bonds of the hydrazine appears in the 1650-1580 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch of the ester group is typically found in the 1300-1100 cm⁻¹ range.

tert-Butyl Bending: Characteristic bending vibrations for the tert-butyl group are often visible, including a notable peak around 1370 cm⁻¹. researchgate.net

The absence or presence of these specific bands allows for quick verification of the compound's identity and purity. utdallas.edu

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazine (N-H) | Stretch | 3350 - 3100 | Medium |

| Alkane (C-H) | Stretch | 2950 - 2850 | Medium-Strong |

| Ester (C=O) | Stretch | 1735 - 1715 | Strong, Sharp |

| Hydrazine (N-H) | Bend | 1650 - 1580 | Medium |

| tert-Butyl (C-H) | Bend | ~1370 | Medium |

| Ester (C-O) | Stretch | 1300 - 1100 | Strong |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to understand the structure and reactivity of this compound at a molecular level, complementing experimental data.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For an acyclic molecule like this compound, rotations around the single bonds (C-C, C-N, C-O) give rise to various conformers. The primary factor governing the stability of these conformers is steric hindrance.

The tert-butyl group is exceptionally bulky and exerts a significant steric influence on the molecule's preferred shape. libretexts.org Computational chemistry software can be used to perform a systematic conformational search, calculating the steric energy of thousands of possible arrangements. upenn.eduupenn.edu The results of such calculations would invariably show that the most stable conformer is one where the large tert-butyl group is positioned to minimize interactions with the rest of the molecule. This generally leads to a more extended, or "stretched-out," conformation rather than a folded one. The energy difference between the most stable (lowest energy) conformer and less stable ones can be calculated to predict the relative population of each conformer at a given temperature.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating reaction mechanisms. rsc.org These calculations can model the entire energy profile of a reaction involving this compound, from reactants to products, including the high-energy transition states in between. chemrxiv.org

For example, in a reaction where the hydrazine group acts as a nucleophile to attack a carbonyl compound, quantum calculations can:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of the reactants, intermediates, transition states, and products.

Calculate Energies: Compute the electronic energy of each structure along the reaction pathway. The difference in energy between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Visualize Vibrational Frequencies: Confirm that a calculated structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency corresponding to the reaction coordinate).

By mapping out the complete reaction path, these computational studies can predict the most likely mechanism, explain observed product selectivity, and even guide the design of new reactions or catalysts before undertaking costly experimental work. rsc.org

Structure-Reactivity Relationship Predictions

The reactivity of this compound is primarily dictated by the interplay between the bulky tert-butyl group and the nucleophilic hydrazinyl moiety. The ester and hydrazine functionalities are the principal sites for chemical reactions.

The hydrazinyl group (-NHNH2) is a potent nucleophile due to the alpha effect, where the presence of adjacent atoms with lone pairs of electrons (in this case, the two nitrogen atoms) enhances nucleophilicity. This makes the terminal nitrogen atom highly reactive towards electrophiles. Consequently, this compound is expected to readily participate in reactions such as:

Condensation reactions with aldehydes and ketones to form hydrazones. This is a common reaction for hydrazines and is a cornerstone of their use in synthesis.

Acylation reactions with acyl chlorides or anhydrides to form N-acylhydrazine derivatives.

Alkylation reactions with alkyl halides.

The tert-butyl ester group significantly influences the molecule's reactivity profile. The steric bulk of the tert-butyl group provides steric hindrance around the carbonyl carbon of the ester. This hindrance makes the ester less susceptible to nucleophilic attack compared to less bulky esters like methyl or ethyl esters. This property is often exploited in organic synthesis where the tert-butyl ester can serve as a robust protecting group for the carboxylic acid functionality. It is stable under many reaction conditions but can be cleaved under specific acidic conditions, often involving the formation of a stable tert-butyl cation.

The propyl chain separating the ester and the hydrazinyl group provides flexibility to the molecule and electronically insulates the two functional groups to a large extent. This means that the electronic properties of the ester group have a minimal inductive effect on the nucleophilicity of the hydrazine, and vice-versa.

Predictably, the structure-reactivity relationship of this compound would show a preference for reactions at the more accessible and highly nucleophilic terminal nitrogen of the hydrazinyl group, while the ester group remains relatively inert to many nucleophilic reagents.

Computational Studies of tert-Butyl Group Steric and Electronic Effects

Although specific computational studies on this compound are not documented in the searched literature, extensive computational research on the effects of the tert-butyl group in other molecules provides a strong basis for understanding its influence within this compound. epo.org

Steric Effects:

The most prominent feature of the tert-butyl group is its significant steric bulk. epo.org Computational models, such as Density Functional Theory (DFT) calculations, would undoubtedly highlight the large steric footprint of this group. This steric hindrance has several predictable consequences for the conformation and reactivity of this compound:

Shielding of the Carbonyl Group: The tert-butyl group sterically shields the electrophilic carbonyl carbon from attack by nucleophiles. This is a well-documented effect that contributes to the stability of tert-butyl esters as protecting groups. epo.org Computational analyses would likely quantify this shielding effect by mapping the electrostatic potential and identifying the sterically accessible regions for nucleophilic attack.

Electronic Effects:

The tert-butyl group is generally considered to be electron-donating through an inductive effect (+I effect). epo.org This effect arises from the polarization of the sigma bonds between the carbon atoms. Computational studies on similar structures have quantified this electron-donating nature. bldpharm.com

In the context of this compound, the electronic effects of the tert-butyl group are primarily directed towards the ester functionality:

Increased Electron Density: The inductive effect increases the electron density on the carbonyl oxygen and, to a lesser extent, the carbonyl carbon. This can be visualized through computed electron density maps.

Stabilization of Cationic Intermediates: In the acid-catalyzed hydrolysis of the ester, the tert-butyl group readily forms a stable tertiary carbocation ((CH3)3C+). Computational studies can model the transition state of this reaction and calculate the activation energy, which would be lowered by the stability of the resulting carbocation.

The following table summarizes the predicted steric and electronic effects of the tert-butyl group in this compound based on computational studies of analogous compounds.

| Effect | Description | Predicted Consequence for this compound |

| Steric Hindrance | The large size of the tert-butyl group physically obstructs access to nearby atoms. | Protects the ester carbonyl from nucleophilic attack, making it a stable protecting group. |

| Conformational Rigidity | Restricts bond rotation, leading to more defined molecular shapes. | Influences the overall three-dimensional structure and may affect binding to biological targets or catalysts. |

| Inductive Effect (+I) | Donates electron density through the sigma bond framework. | Slightly increases the electron density of the ester group; stabilizes adjacent positive charges. |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of tert-butyl 3-hydrazinylpropanoate and its derivatives are ripe for innovation through catalysis. While traditional methods may be effective, the development of novel catalytic systems promises greater efficiency, selectivity, and scope.

Future research is likely to focus on:

Catalytic N-Arylation and N-Alkenylation: The hydrazine (B178648) moiety is a prime site for forming new carbon-nitrogen bonds. Palladium-catalyzed coupling reactions, which are workhorses in modern organic synthesis, could be adapted for the direct N-arylation of this compound. The use of specific ligands like tBuBrettPhos has proven effective for coupling aryl triflates with pyrazole (B372694) derivatives, a related heterocyclic system, suggesting a viable pathway for similar transformations with hydrazine precursors. organic-chemistry.org

Heterogeneous Catalysis: For large-scale synthesis, the use of solid-supported catalysts is highly desirable as it simplifies product purification and catalyst recycling. Research into heterogeneous catalysts for the esterification of 3-hydrazinylpropanoic acid or for the transformation of the hydrazine group could lead to more sustainable production methods. Acidic molecular sieves, for instance, have been shown to be effective catalysts in condensation reactions involving alcohols and aldehydes. dicp.ac.cn

Enantioselective Transformations: For applications requiring specific stereoisomers, the development of chiral catalysts for reactions involving this compound is a critical frontier. This could involve the asymmetric reduction of a corresponding unsaturated precursor or the enantioselective alkylation of the hydrazine nitrogen atoms.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. europa.eu The integration of this compound synthesis and its subsequent reactions into flow platforms represents a major trend for future development.

The synthesis of many heterocyclic compounds, such as pyrazoles, which are directly accessible from hydrazine derivatives, has been successfully translated to flow systems. mdpi.com Given that some hydrazine compounds can be hazardous, the ability of flow reactors to minimize the volume of reactive intermediates at any given time makes this technology particularly suitable. europa.eu Furthermore, the synthesis of reagents like tert-butyl nitrite (B80452) has been optimized in flow, achieving high yields in minutes compared to hours in batch processes. consensus.app This demonstrates the potential for rapid, on-demand production of reagents and intermediates related to the chemistry of this compound.

Automated platforms can use flow reactors to rapidly screen reaction conditions or to synthesize libraries of derivative compounds for applications in drug discovery and materials science. researchgate.net A telescoped flow process could, for example, involve the initial formation of a hydrazone from this compound, followed by an in-line cyclization and purification step to generate complex molecules in a single, continuous operation.

Table 1: Advantages of Integrating this compound Chemistry with Flow Platforms

| Feature | Advantage | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or highly exothermic reactions. | Safe handling of the hydrazine moiety and its energetic reaction intermediates. europa.eu |

| Rapid Optimization | Automated systems can quickly vary parameters like temperature, pressure, and stoichiometry to find optimal conditions. | Efficient development of synthetic routes for novel derivatives. researchgate.net |

| Scalability | Production can be increased by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Facilitates transition from laboratory-scale research to industrial production. |

| Process Control | Superior heat and mass transfer lead to more consistent product quality and higher yields. | Improved selectivity in functionalization reactions, reducing side products. europa.eu |

| Telescoped Reactions | Multiple reaction steps can be performed sequentially without isolating intermediates. | Automated synthesis of complex heterocycles like pyrazoles or pyrazolopyridines. mdpi.com |

Exploration of Supramolecular Interactions Involving Hydrazinylpropanoates

Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. researchgate.net The functional groups within this compound make it an excellent candidate for building such architectures. The hydrazine group (-NHNH2) is a potent hydrogen bond donor and acceptor, while the ester carbonyl (C=O) is an effective hydrogen bond acceptor.

Future research in this area could explore:

Hydrogen-Bonded Networks: The molecule's ability to form multiple hydrogen bonds could be exploited to create one-, two-, or three-dimensional networks. These self-assembled materials could have applications in areas such as crystal engineering or as functional gels.

Coordination Polymers: The nitrogen atoms of the hydrazine group can coordinate with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). By choosing appropriate metal centers and reaction conditions, materials with tailored porosity, catalytic activity, or magnetic properties could be designed.

Table 2: Supramolecular Potential of this compound

| Functional Group | Potential Interaction | Resulting Supramolecular Structure |

|---|---|---|

| Hydrazine (-NHNH₂) | Hydrogen Bond Donor/Acceptor | Chains, Sheets, Helices, Self-Assembled Gels |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Co-crystals, Dimers, Multi-component Assemblies |

| Hydrazine Lone Pairs | Metal Coordination | Coordination Polymers, Metal-Organic Frameworks (MOFs) unl.pt |

| Entire Molecule | Guest Encapsulation | Host-Guest Complexes (e.g., within a cyclodextrin (B1172386) cavity) |

Sustainable and Economically Viable Production Methodologies

The principles of green chemistry are increasingly driving innovation in chemical manufacturing. Developing sustainable and cost-effective methods for producing this compound is crucial for its widespread adoption.

Key avenues for future research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Cycloaddition reactions, for instance, are highly atom-economical and are used to produce pyrazoles from hydrazines and 1,3-dicarbonyl compounds. researchgate.net

Benign Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water or bio-derived solvents. A procedure for pyrazole synthesis has been developed using water as the solvent, which simplifies isolation and reduces waste. orgsyn.org

Renewable Feedstocks: Exploring pathways to synthesize the propanoate backbone from renewable resources rather than petrochemicals.

Biocatalysis: Utilizing enzymes for the synthesis or modification of the molecule. Enzymatic reactions often proceed with high selectivity under mild conditions in aqueous media, offering a green alternative to traditional chemical methods. The use of enzymes in flow reactors is a particularly promising approach. nih.gov

Unexplored Reactivity Patterns and Synthetic Opportunities

While the fundamental reactivity of hydrazines and esters is well-established, their combination in this compound presents unique opportunities for synthetic innovation.

Heterocycle Synthesis: The most immediate and significant opportunity lies in its use as a precursor for N-substituted heterocycles. The reaction of the hydrazine moiety with diketones, ketoesters, or alkynes is a standard method for creating pyrazoles. organic-chemistry.orgresearchgate.net Using this compound in these reactions would yield pyrazoles bearing a protected propanoic acid side chain, a motif of interest in medicinal chemistry.

Hydrazone Chemistry: Condensation with aldehydes and ketones would produce hydrazone derivatives. These hydrazones are versatile intermediates that can undergo further reactions, such as cycloadditions or rearrangements, to access a wide array of molecular structures.

Dual-Functionality Transformations: The presence of two distinct functional groups allows for orthogonal chemical modifications. For example, the hydrazine could be transformed into a pyrazole ring, followed by the deprotection and conversion of the tert-butyl ester into an amide or other carboxylic acid derivative. The tert-butyl ester can be selectively converted to an acid chloride using reagents like thionyl chloride, leaving other ester types intact. organic-chemistry.org This dual handle enables the construction of complex molecules with diverse functionalities.

Radical Chemistry: The interactions of hydrazine derivatives in radical reactions are an emerging field. Supramolecular cages have been designed to host and influence radical species, suggesting that the hydrazine moiety could be used to direct or participate in novel radical-mediated transformations. semanticscholar.org

Q & A

Q. What are the common synthetic routes for tert-butyl 3-hydrazinylpropanoate in organic chemistry research?

this compound is typically synthesized via carbamate-protected intermediates. A validated method involves coupling Boc-protected amino acids (e.g., Boc-alanine) with hydrazine derivatives in tetrahydrofuran (THF) using triethylamine (TEA) as a base. For example, Boc-alanine reacts with ethyl chloroformate (ECF) to activate the carbonyl group, followed by hydrazine addition to form the hydrazinyl moiety . Multi-step protocols may include purification via column chromatography and characterization by TLC (Rf values ~0.5 in hexane/ethyl acetate systems). Challenges include controlling competing side reactions (e.g., over-alkylation), requiring precise stoichiometric ratios and low-temperature conditions.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm tert-butyl group presence (singlet at ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and hydrazine NH signals (broad peaks at 3–5 ppm) .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Advanced structural analysis may employ dynamic low-temperature NMR to resolve conformational isomerism .

Q. What safety protocols are essential when handling tert-butyl derivatives like 3-hydrazinylpropanoate?

- Storage : Store in airtight containers at –20°C to prevent degradation .

- Handling : Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks. Avoid open flames due to peroxide-forming potential in related compounds .

- PPE : Wear nitrile gloves and safety goggles. While tert-butyl carbamates are not classified as hazardous, hydrazine derivatives require fume hood use to limit inhalation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in hydrazine coupling steps .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification or carbamate formation.

- Workup : Acid-base extraction to isolate intermediates (e.g., tert-butyl esters) from unreacted hydrazine. Yield improvements (from ~60% to >85%) are achievable via iterative recrystallization in ethanol/water mixtures .

Q. What strategies resolve structural isomerism in tert-butyl intermediates during synthesis?

Conformational isomerism (e.g., axial vs. equatorial tert-butyl groups) can be analyzed via:

- Dynamic NMR : Low-temperature studies (e.g., –40°C) to "freeze" rotational states and assign axial/equatorial configurations .

- DFT Calculations : Compare energy barriers for isomer interconversion. Explicit solvent modeling (e.g., THF) is critical, as solvent effects stabilize equatorial conformers .

- X-ray Crystallography : Definitive assignment of solid-state structures (e.g., chair conformations in six-membered rings) .

Q. How can tert-butyl hydroperoxide (TBHP) be utilized in functionalizing this compound?

TBHP serves as an oxidant in radical-mediated reactions. For example, in cycloadditions with arylsulfonylhydrazides, TBHP initiates sulfonylation-cyclization cascades to form C-S bonds and heterocycles (e.g., 3-arylsulfonylquinolines) . Key parameters:

- Stoichiometry : 2–3 equivalents of TBHP to ensure complete conversion.

- Temperature : 80–100°C in acetonitrile or DMSO. Monitor reaction progress via TLC (hexane/acetone, 3:1) to avoid over-oxidation of hydrazine groups.

Q. What methods are effective for quantifying hydrazine content in this compound derivatives?

- Titration : Use iodine in acidic conditions to oxidize hydrazine to N₂; back-titrate excess iodine with sodium thiosulfate.

- Spectrophotometry : Derivatize hydrazine with aldehydes (e.g., 4-nitrobenzaldehyde) to form colored hydrazones (λmax ~450 nm).

- HPLC-MS : Reverse-phase C18 columns with UV detection (220 nm) and MS confirmation of hydrazine adducts.

Methodological Considerations

- Contradictory Data : Discrepancies in tert-butyl group stability (e.g., axial vs. equatorial preferences) may arise from solvent polarity or crystallization conditions. Cross-validate NMR and DFT results .

- Reaction Troubleshooting : Low yields in hydrazine coupling often result from moisture sensitivity. Pre-dry solvents (e.g., THF over molecular sieves) and use anhydrous hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.